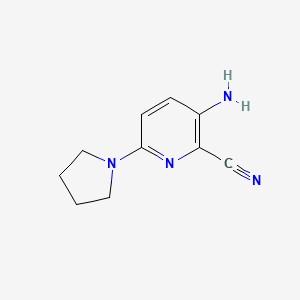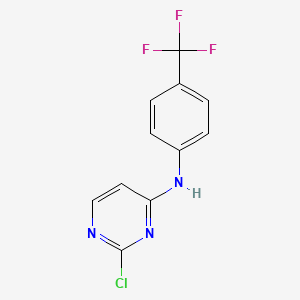
2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine
Descripción general
Descripción
“2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine” is an organic compound that belongs to the class of organofluorine compounds . It contains a pyrimidine ring substituted with one or more trifluoromethyl groups . The molecular formula of this compound is not directly available, but a similar compound, “2-Chloro-4-(trifluoromethyl)phenol”, has a molecular formula of C7H4ClF3O .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a class of compounds to which our compound belongs, has been a hot topic in the pesticide field for many years due to their excellent biological activity . Various methods of synthesizing these compounds have been reported . For example, one method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Aplicaciones Científicas De Investigación
Inhibitor of NF-kappaB and AP-1 Gene Expression
The compound has been studied as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Research has shown that certain substitutions on the pyrimidine ring of the compound can affect its activity, indicating its potential as a transcription inhibitor and its significance in oral bioavailability (Palanki et al., 2000).
Synthesis and Structural Analysis
Enantiomeric derivatives of this compound have been synthesized and their structures determined by single-crystal X-ray diffraction. This research contributes to understanding the molecular architecture and potential applications in the field of medicinal chemistry (Gao et al., 2015).
Antitumor Activities
Derivatives of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine have shown potent antitumor activities. This is particularly important in the field of cancer research, where the development of new therapeutic agents is crucial (聂瑶 et al., 2014).
Synthesis and Pharmacological Screening
The compound has been used in the synthesis of various derivatives, which were then screened for anti-inflammatory activity. This suggests its relevance in developing new anti-inflammatory drugs (Nitin Kumar et al., 2017).
Antimicrobial Activity
Some derivatives of this compound have shown significant antimicrobial activities. This highlights its potential in the development of new antimicrobial agents, an area of growing importance due to antibiotic resistance (M. Mittal et al., 2011).
Corrosion Inhibition
Pyrimidinic Schiff bases, including derivatives of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine, have been evaluated as corrosion inhibitors for mild steel. This suggests its application in industrial processes and materials science (Ashassi-Sorkhabi et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-16-6-5-9(18-10)17-8-3-1-7(2-4-8)11(13,14)15/h1-6H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRMIBMSVWSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



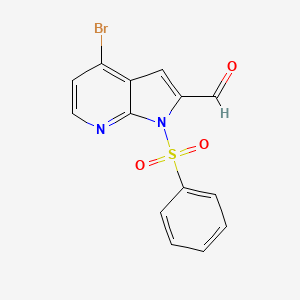
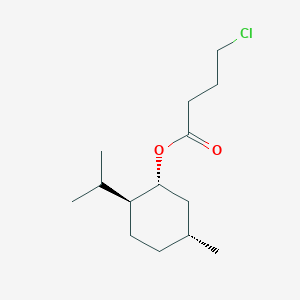





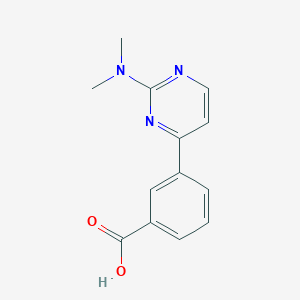
![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
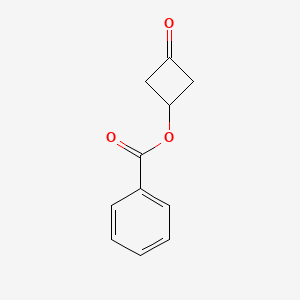
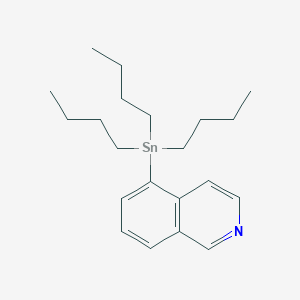
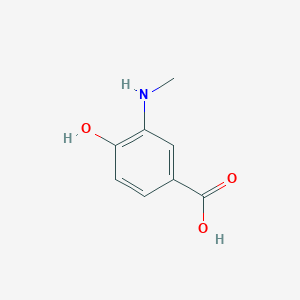
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1391580.png)
